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Compound of Interest

Compound Name: (25,4R)-DS89002333

Cat. No.: B12399513

(2S,4R)-DS89002333 is an orally active and potent small molecule inhibitor of Protein Kinase A
catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in
preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer
predominantly affecting adolescents and young adults. This technical guide provides a
comprehensive overview of the target specificity, selectivity, and mechanism of action of
(2S,4R)-DS89002333, intended for researchers, scientists, and drug development
professionals.

Note on Data Availability: While this document summarizes the currently available public
information on (2S,4R)-DS89002333, a comprehensive kinase selectivity panel and detailed,
specific experimental protocols from the primary manufacturer have not been made publicly
available. The experimental protocols detailed herein are representative methodologies based
on standard practices in the field.

Target Specificity and Potency

(2S,4R)-DS89002333 is a highly potent inhibitor of PRKACA, the catalytic subunit of Protein
Kinase A. In biochemical assays, it exhibits sub-nanomolar potency against its primary target.

Compound Target IC50 (nM) Assay Type

(2S,4R)-DS89002333 PRKACA 0.3 Biochemical
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In cellular assays, (2S,4R)-DS89002333 effectively inhibits the downstream signaling of
PRKACA, as demonstrated by the dose-dependent reduction of CAMP response element-
binding protein (CREB) phosphorylation.

Compound Cell Line Endpoint IC50 (nM)
CREB

(2S,4R)-DS89002333  NIH/3T3 _ 50
Phosphorylation

Mechanism of Action in Fibrolamellar Hepatocellular
Carcinoma

FL-HCC is characterized in over 80% of cases by a somatic deletion that results in the fusion of
the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits
constitutive kinase activity, driving oncogenic signaling.

(2S,4R)-DS89002333 exerts its anti-tumor effects by directly inhibiting the catalytic activity of
the PRKACA moiety of this fusion protein. This inhibition leads to the reactivation of Salt-
Inducible Kinases (SIKs), which are substrates of PRKACA. Active SIKs then phosphorylate
and inactivate the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator
2). The inactivation of CRTC2 prevents its interaction with CREB and the histone
acetyltransferase p300, leading to the downregulation of genes essential for tumor growth.
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Figure 1. DNAJB1-PRKACA Signaling Pathway in FL-HCC
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Experimental Protocols

The following are representative protocols for key experiments in the evaluation of PRKACA
inhibitors.

In Vitro PRKACA Inhibition Assay

This assay quantifies the enzymatic activity of PRKACA in the presence of an inhibitor.

Prepare Assay Buffer:

- Kinase (PRKACA)
- Substrate (e.g., Kemptide)
- ATP

Incubate kinase, substrate, Initiate reaction with ATP Incubate at 30°C Stop reaction Detect substrate phosphorylation Calculate 1C50
] and inhibitor (e.2., ADP-Glo, HTRF)

repare serial dilutions of
(25,4R)-DS89002333

Click to download full resolution via product page

Figure 2. General Workflow for a Kinase Inhibition Assay

Protocol:
o Reagent Preparation:
o Prepare a kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA).
o Dilute recombinant human PRKACA enzyme in kinase buffer.
o Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer.
e Inhibitor Preparation:
o Prepare a stock solution of (2S,4R)-DS89002333 in DMSO.
o Perform serial dilutions of the stock solution to obtain a range of concentrations.

e Assay Procedure:
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[e]

In a 384-well plate, add the PRKACA enzyme and the serially diluted inhibitor.

o

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

[¢]

Initiate the kinase reaction by adding the substrate/ATP mixture.

[¢]

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

o Detection and Analysis:

o Stop the reaction and detect the amount of phosphorylated substrate using a suitable
method (e.g., ADP-Glo™ Kinase Assay).

o Plot the percentage of inhibition against the inhibitor concentration and determine the 1C50
value using non-linear regression analysis.

Cellular CREB Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitor to block PRKACA activity within a cellular
context.

Protocol:

e Cell Culture and Treatment:

[e]

Plate NIH/3T3 cells in a multi-well plate and grow to 70-80% confluency.

o

Starve the cells in a low-serum medium for several hours.

[¢]

Treat the cells with varying concentrations of (2S,4R)-DS89002333 for a specified
duration.

[¢]

Stimulate the cells with a PKA activator (e.g., forskolin) to induce CREB phosphorylation.
o Cell Lysis and Protein Quantification:

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.
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o Determine the protein concentration of the lysates using a BCA assay.

o Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with 5% BSA in TBST.

o Incubate the membrane with a primary antibody specific for phosphorylated CREB
(Ser133) overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip the membrane and re-probe with an antibody for total CREB as a loading control.
e Analysis:

o Quantify the band intensities using densitometry.

o Normalize the phosphorylated CREB signal to the total CREB signal.

o Calculate the IC50 value for the inhibition of CREB phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
e Cell Implantation:

o Establish a patient-derived xenograft (PDX) model of FL-HCC or use a cell line expressing
the DNAJB1-PRKACA fusion.

o Subcutaneously implant tumor fragments or cells into immunocompromised mice (e.g.,
NOD-SCID).
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e Tumor Growth and Treatment:
o Monitor tumor growth regularly using calipers.

o When tumors reach a specified volume, randomize the mice into vehicle control and
treatment groups.

o Administer (2S,4R)-DS89002333 orally at various doses and schedules.
» Efficacy Evaluation:
o Measure tumor volume and body weight throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western
blot).

o Data Analysis:

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the
vehicle control.

o Evaluate the statistical significance of the anti-tumor effect.

Summary and Future Directions

(2S,4R)-DS89002333 is a promising therapeutic agent for the treatment of FL-HCC due to its
high potency against the key oncogenic driver, the DNAJB1-PRKACA fusion protein. Its
mechanism of action, involving the restoration of SIK activity and subsequent suppression of
CRTC2-mediated transcription, provides a strong rationale for its clinical development. Further
studies are warranted to fully characterize its kinase selectivity profile, pharmacokinetic and
pharmacodynamic properties, and long-term safety in preclinical models to support its
translation to clinical trials for patients with this rare and aggressive cancer.

« To cite this document: BenchChem. [The Potent and Selective PRKACA Inhibitor (2S,4R)-
DS89002333: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399513#2s-4r-ds89002333-target-specificity-and-
selectivity]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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